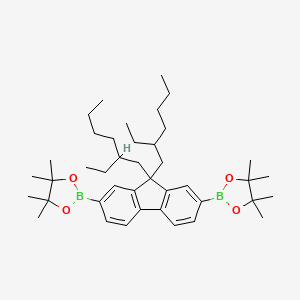

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

Overview

Description

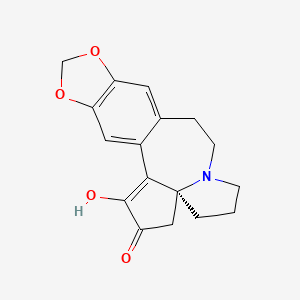

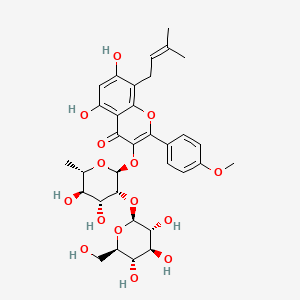

“9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene” is a chemical compound with the molecular formula C41H64B2O4 and a molecular weight of 642.58 . It appears as a white to almost white powder or crystal .

Physical and Chemical Properties Analysis

This compound has a melting point range of 87.0 to 91.0 °C . The physical state of this compound at 20 degrees Celsius is solid .Scientific Research Applications

Polymer Synthesis and Functionalization

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene has been used in the synthesis of polyfluorene-based conjugated polyelectrolytes. These materials were created through Suzuki polycondensation, a method that allows for the incorporation of ionic functional groups, leading to polymers with varied electronic properties. This process is critical for developing materials with specific electronic characteristics, useful in applications like light-emitting diodes and photovoltaics (Stay & Lonergan, 2013).

Organic Light-Emitting Diodes (OLEDs)

This compound has been pivotal in developing fluorene-based polymers and oligomers for OLEDs. Through specific molecular design, researchers have been able to synthesize materials with desired optical properties, like absorption and photoluminescence, which are key for efficient OLED performance (Lee & Tsutsui, 2000).

Photoluminescent Materials

Another significant application is in the creation of well-defined poly(2,7-fluorene) derivatives exhibiting high photoluminescence. These materials, synthesized through palladium-catalyzed couplings, have shown potential for use in blue-light-emitting devices due to their high quantum yields and stable blue emission characteristics (Ranger, Rondeau, & Leclerc, 1997).

Nanoparticle Formation and Sensing

This fluorene derivative has also been used in synthesizing fluorescent nanoparticles for applications in organic molecule sensing and cell labeling. These nanoparticles, formed through self-assembly of β-cyclodextrin-functionalized fluorene copolymers, have shown potential in biomedical applications due to their lowcytotoxicity and effective fluorescence labeling capabilities (Xu et al., 2012).

Photovoltaic Properties

In the field of solar energy, this compound has been used to synthesize copolymers with thiophene heterocycle on the side chain, enhancing the photovoltaic properties of these materials. The incorporation of thiophene improves absorption spectra and power conversion efficiency, making these materials suitable for solar cell applications (Hou et al., 2011).

Fluorescence Emission Properties

The derivative has also been central in synthesizing pyrene-based fluorescent molecules, highlighting its role in developing new materials for organic light-emitting diodes (OLEDs). These materials show promise due to their high fluorescence and stability, essential attributes for OLED applications (Hu et al., 2010).

Water-Soluble Polymers for Protein Sensing

Its use in synthesizing water-soluble carboxylated polyfluorenes has opened up possibilities in bio-sensing. These polymers exhibit fluorescence quenching in the presence of various proteins, making them suitable for applications in protein detection and quantification (Zhang, Liu, & Cao, 2008).

Advanced Optical Materials

Additionally, this fluorene derivative contributes to the development of deeply colored polymers with potential applications in advanced optical materials. These polymers, exhibiting high solubility and color intensity, are valuable for various optical applications (Welterlich, Charov, & Tieke, 2012).

Properties

IUPAC Name |

2-[9,9-bis(2-ethylhexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64B2O4/c1-13-17-19-29(15-3)27-41(28-30(16-4)20-18-14-2)35-25-31(42-44-37(5,6)38(7,8)45-42)21-23-33(35)34-24-22-32(26-36(34)41)43-46-39(9,10)40(11,12)47-43/h21-26,29-30H,13-20,27-28H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUVDNJQVDOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

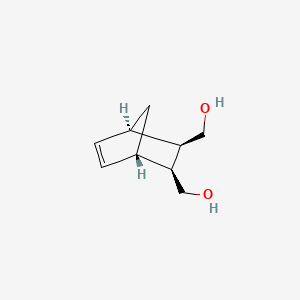

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)